molecular formula C9H7BrClN3O2 B13988985 Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B13988985
M. Wt: 304.53 g/mol
InChI Key: GMCYYKBDLFNEDH-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of bromine and chlorine substituents at the 8 and 5 positions, respectively, and an ethyl ester group at the 2-carboxylate position. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.

    Imidazo[1,2-a]quinoxalines: These compounds have a fused quinoxaline ring and exhibit different biological activities.

    Imidazo[1,2-b]pyridazines: These compounds have a pyridazine ring fused to the imidazole ring and are used in different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-4-14-7(13-6)5(10)3-12-9(14)11/h3-4H,2H2,1H3

InChI Key

GMCYYKBDLFNEDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C(=CN=C2Cl)Br

Origin of Product

United States

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